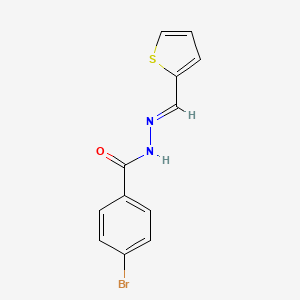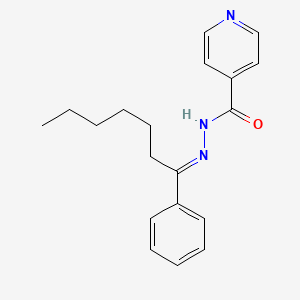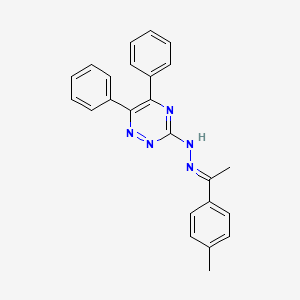![molecular formula C16H25NO2 B3855054 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855054.png)
1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine
説明
1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine, also known as DMPEA-P, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPEA-P is a pyrrolidine derivative, and its chemical structure includes a pyrrolidine ring, a phenoxy group, and an ethoxy group. In
作用機序
1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways in the body. This modulation can result in the activation of neuroprotective mechanisms, the reduction of inflammation, and the improvement of cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the reduction of oxidative stress, and the improvement of mitochondrial function. These effects can lead to the protection of neurons from damage and the improvement of cognitive function.
実験室実験の利点と制限
One advantage of using 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine in lab experiments is its high potency and selectivity for the sigma-1 receptor. However, one limitation is that its effects may vary depending on the experimental conditions, such as the dose and duration of treatment.
将来の方向性
There are many potential future directions for research on 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and depression. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations of its use. Finally, the development of new synthesis methods for this compound could lead to improved purity and yield, which would facilitate further research on this compound.
科学的研究の応用
1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine has been used in various scientific research applications, including as a ligand for the sigma-1 receptor, which is involved in many physiological processes, such as pain perception, memory, and neuroprotection. This compound has also been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and depression.
特性
IUPAC Name |
1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-6-5-7-16(15(14)2)19-13-12-18-11-10-17-8-3-4-9-17/h5-7H,3-4,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMBTPSDAIPDQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCOCCN2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854975.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3854984.png)
![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acetamide](/img/structure/B3854994.png)
![1-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole-2,3-dione](/img/structure/B3855002.png)


![ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride](/img/structure/B3855037.png)


![(2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855060.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3855069.png)
![N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3855073.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855078.png)